The ABTS Antioxidant Assay: A Comprehensive Technical Guide
The ABTS Antioxidant Assay: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant assay, a widely utilized method for determining the total antioxidant capacity of various substances. This document details the core principles of the assay, provides detailed experimental protocols, presents quantitative data for common antioxidants, and illustrates key processes through diagrams.
Core Principle of the ABTS Assay
The ABTS assay is a spectrophotometric method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The principle is centered on the generation of a blue-green ABTS•+ chromophore through the oxidation of ABTS.[1][2] This radical cation has a characteristic absorbance maximum at 734 nm.[3] When an antioxidant is introduced into the solution, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing it and causing a reduction in the solution's color intensity.[3] This decolorization is directly proportional to the concentration and antioxidant activity of the substance being tested.[1] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[3]
The generation of the ABTS radical cation is typically achieved by reacting ABTS with a strong oxidizing agent, most commonly potassium persulfate or ammonium persulfate.[3][4] An alternative, earlier method involved the use of metmyoglobin and hydrogen peroxide.[5] The pre-formed radical cation is stable and can be used to test both hydrophilic and lipophilic antioxidants.[2]
Data Presentation: Antioxidant Capacity of Common Compounds
The antioxidant capacity of various compounds is often expressed relative to Trolox. The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidants as determined by the ABTS assay. A higher TEAC value indicates a greater antioxidant capacity.
| Compound | TEAC Value (mM Trolox Equivalents/mM) | Reference(s) |
| Trolox | 1.00 | (Standard) |
| Gallic Acid | 2.66 - 3.09 | [6] |
| Quercetin | 1.13 - 2.80 | [6] |
| (+)-Catechin | 0.46 - 0.90 | [6] |
| Ascorbic Acid (Vitamin C) | 0.80 - 0.97 | [6] |
| Ferulic Acid | 0.17 - 0.36 | [6] |
| Propyl Gallate | 2.10 - 2.62 | [6] |
| Glutathione | 0.28 - 0.92 | [6] |
| α-Tocopherol (Vitamin E) | ~0.50 | [6] |
Note: TEAC values can vary depending on the specific reaction conditions, including the solvent and pH.
Experimental Protocols
This section provides a detailed methodology for performing the ABTS antioxidant assay using a 96-well microplate reader.
Reagent Preparation
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7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[3]
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2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.
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ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical cation.[3][4]
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Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]
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Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 2.5 mM) in a suitable solvent. From this stock, prepare a series of dilutions to create a standard curve (e.g., 0.15, 0.3, 0.45, 0.6, 0.75, 0.9, 1.0 mmol/L).[7]
-
Sample Solutions: Prepare solutions of the test compounds at various concentrations in a suitable solvent.
Microplate Assay Protocol
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Add 10 µL of the standard or sample solutions to the individual wells of a 96-well microplate.[7]
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Add 200 µL of the adjusted ABTS•+ solution to each well.[7]
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Mix the contents of the wells thoroughly and incubate at room temperature for 2-6 minutes.[7]
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Measure the absorbance of each well at 734 nm using a microplate reader.[7]
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A blank reading should be taken with the solvent used for the samples/standards instead of the antioxidant solution.[3]
Calculation of Antioxidant Capacity
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Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample:
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% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
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Plot a standard curve: Create a graph with the percentage inhibition on the y-axis and the concentration of the Trolox standards on the x-axis. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.98 is desirable.
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Determine the TEAC of the sample: Using the linear regression equation from the standard curve, calculate the Trolox equivalent concentration for the percentage inhibition of each sample. The TEAC is then expressed as mmol of Trolox equivalents per gram or mole of the sample.[7]
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows of the ABTS antioxidant assay.
Caption: Chemical principle of the ABTS antioxidant assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
